molecular formula C15H16N2O2 B14813731 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid

2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid

Cat. No.: B14813731
M. Wt: 256.30 g/mol
InChI Key: ADJRVNADGMXMCZ-UHFFFAOYSA-N
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Description

2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid is a complex heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indolizinoindole core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole intermediate, which can be further transformed into the desired compound through additional steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: A simpler indole derivative with similar structural features.

    Tryptophan: An amino acid with an indole ring, used as a precursor in the synthesis of various indole derivatives.

    Vinblastine: An indole alkaloid used in cancer treatment, with a more complex structure.

Uniqueness

2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid is unique due to its specific indolizinoindole core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c18-15(19)9-5-10-6-12-11-3-1-2-4-13(11)16-14(12)8-17(10)7-9/h1-4,9-10,16H,5-8H2,(H,18,19)

InChI Key

ADJRVNADGMXMCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(CN2CC1C(=O)O)NC4=CC=CC=C34

Origin of Product

United States

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